
Trk-IN-26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trk-IN-26 is a compound known for its inhibitory effects on tropomyosin receptor kinases (TRKs). These kinases, including TRKA, TRKB, and TRKC, are crucial in neuronal development and differentiation. This compound has shown potential in cancer research due to its ability to inhibit these kinases, which are often implicated in various cancers .
Vorbereitungsmethoden
The synthesis of Trk-IN-26 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Trk-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Wissenschaftliche Forschungsanwendungen
Trk-IN-26 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of TRKs and their role in cellular processes. In biology, it helps in understanding the signaling pathways mediated by TRKs. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in cancers where TRK fusion proteins are present. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Wirkmechanismus
Trk-IN-26 exerts its effects by inhibiting the activity of TRKs. It functions as an ATP competitor, binding to the active site of the kinase and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways mediated by TRKs, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways. As a result, the proliferation and survival of cancer cells are suppressed, leading to tumor shrinkage .
Vergleich Mit ähnlichen Verbindungen
Trk-IN-26 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include entrectinib and larotrectinib, which also target TRKs but may have different binding profiles and clinical applications. Entrectinib, for example, targets multiple kinases, including TRKs, ROS1, and ALK, while larotrectinib is more selective for TRKs .
Eigenschaften
Molekularformel |
C30H22F2N6O4 |
|---|---|
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methoxy-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C30H22F2N6O4/c1-37-25-13-23(18-14-33-34-15-18)27(11-17(25)16-35-37)42-26-9-5-20(12-24(26)32)36-29(39)22-8-10-28(41-2)38(30(22)40)21-6-3-19(31)4-7-21/h3-16H,1-2H3,(H,33,34)(H,36,39) |
InChI-Schlüssel |
HYNGNWCMHJYQRN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(N(C4=O)C5=CC=C(C=C5)F)OC)F)C6=CNN=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


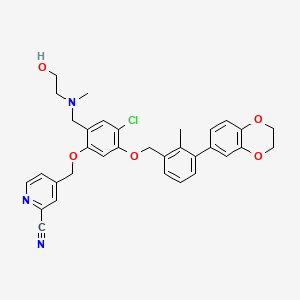
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
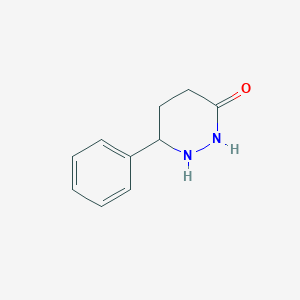
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
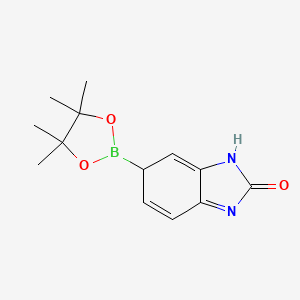


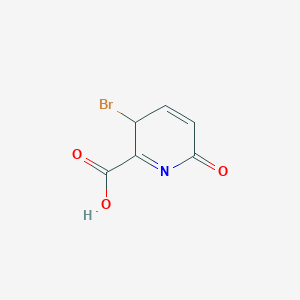

![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
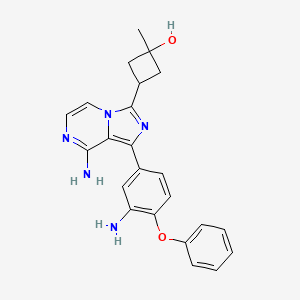
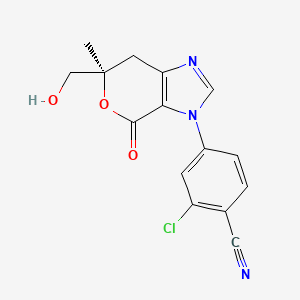
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
